2-(3-Methoxy-4-methylphenyl)acetaldehyde
Description
2-(3-Methoxy-4-methylphenyl)acetaldehyde is a substituted phenylacetaldehyde featuring a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 4-position of the benzene ring. This compound belongs to the broader class of aromatic aldehydes, which are pivotal intermediates in organic synthesis, pharmaceuticals, and agrochemicals. Its structure combines electron-donating substituents (methoxy and methyl), influencing its reactivity, solubility, and stability.
Properties
IUPAC Name |
2-(3-methoxy-4-methylphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-3-4-9(5-6-11)7-10(8)12-2/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKGVXOLUUTAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288424 | |
| Record name | 3-Methoxy-4-methylbenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122333-98-6 | |
| Record name | 3-Methoxy-4-methylbenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122333-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-methylbenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-methylphenyl)acetaldehyde can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of 3-methoxy-4-methylbenzene (anisole) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity .
Industrial Production Methods
Industrial production of 2-(3-Methoxy-4-methylphenyl)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-4-methylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Oxidation: 2-(3-Methoxy-4-methylphenyl)acetic acid.
Reduction: 2-(3-Methoxy-4-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Methoxy-4-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-4-methylphenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The presence of the methoxy and methyl groups can influence its binding affinity and specificity for these targets. Additionally, the aldehyde group can undergo nucleophilic addition reactions, which may play a role in its biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Position : The position of substituents (e.g., 3-OCH₃ vs. 4-OCH₃) significantly impacts physical properties. For example, chlorinated isomers (3-Cl vs. 4-Cl) exhibit distinct GC retention times despite similar boiling points .
- Electron Effects : Electron-donating groups (e.g., -OCH₃, -CH₃) increase aromatic ring electron density, favoring electrophilic substitution reactions. In contrast, electron-withdrawing groups (e.g., -Cl, -Br) reduce reactivity .
- Steric Hindrance : Bulky substituents like tert-butyl in compound 3g lower reaction efficiency (72% yield) compared to smaller groups .
Analytical and Physical Properties
- Boiling Points : Chlorinated analogs (3-Cl and 4-Cl) share similar boiling points, but their GC retention times differ due to structural isomerism .
- Polarity : Methoxy and hydroxy groups increase polarity, enhancing solubility in polar solvents. For example, 3-Methoxy-4-hydroxyphenylglycolaldehyde exhibits higher water solubility than methyl-substituted analogs .
- Stability: Bulky substituents (e.g., tert-butyl in 3g) improve stability against degradation, whereas electron-withdrawing groups (e.g., -NO₂ in 3o) may increase susceptibility to nucleophilic attack .
Biological Activity
2-(3-Methoxy-4-methylphenyl)acetaldehyde, also known by its CAS number 122333-98-6, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of 2-(3-Methoxy-4-methylphenyl)acetaldehyde is C10H12O2. Its structure features a methoxy group and a methyl group on a phenyl ring adjacent to an acetaldehyde functional group. This specific arrangement contributes to its unique biological properties.
Biological Activity
Research indicates that 2-(3-Methoxy-4-methylphenyl)acetaldehyde exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially serving as a therapeutic agent in inflammatory diseases.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Results indicate selective cytotoxicity, making it a candidate for further investigation in cancer therapy.
The mechanism through which 2-(3-Methoxy-4-methylphenyl)acetaldehyde exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets involved in cellular signaling pathways. For instance, it may inhibit enzymes related to inflammatory processes or disrupt cellular membranes in bacteria.
Case Studies and Research Findings
-
Antimicrobial Evaluation :
- A study conducted by researchers at PubChem highlighted the compound's effectiveness against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
- Cytotoxicity Assessment :
- Anti-inflammatory Properties :
Data Table: Biological Activities of 2-(3-Methoxy-4-methylphenyl)acetaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
